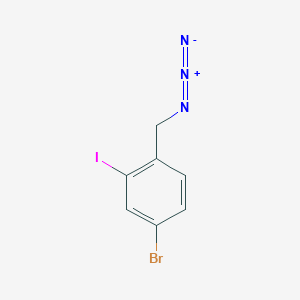

1-(Azidomethyl)-4-bromo-2-iodobenzene

Description

Properties

IUPAC Name |

1-(azidomethyl)-4-bromo-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrIN3/c8-6-2-1-5(4-11-12-10)7(9)3-6/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHBWTLFKKSAISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrIN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidomethyl)-4-bromo-2-iodobenzene can be synthesized through several methods, including:

Halogenation: Starting with benzene, sequential halogenation reactions can introduce bromine and iodine substituents. The azidomethyl group can be introduced through nucleophilic substitution reactions.

Sandmeyer Reaction: This involves diazotization of an aniline derivative followed by substitution with bromine and iodine.

Nucleophilic Substitution: Using a benzene derivative with a suitable leaving group, nucleophilic substitution with azide ion (N3-) can introduce the azidomethyl group.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-4-bromo-2-iodobenzene can undergo various chemical reactions, including:

Oxidation: The bromo and iodo substituents can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The azidomethyl group can be reduced to form an amine.

Substitution Reactions: The halogen substituents can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.

Substitution Reactions: Various nucleophiles such as sodium azide (NaN3) for azidation, or Grignard reagents for carbon nucleophiles.

Major Products Formed:

Oxidation Products: Bromo- and iodo-substituted carboxylic acids or ketones.

Reduction Products: Amines derived from the azidomethyl group.

Substitution Products: Compounds with different nucleophiles replacing the halogens.

Scientific Research Applications

1-(Azidomethyl)-4-bromo-2-iodobenzene is utilized in various scientific research applications:

Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

Biology: The azidomethyl group can be used in bioconjugation techniques, attaching biomolecules to surfaces or other molecules.

Medicine: It can be employed in drug discovery and development, particularly in the design of new pharmaceuticals.

Industry: Its unique reactivity makes it useful in materials science and the development of advanced materials.

Mechanism of Action

The mechanism by which 1-(Azidomethyl)-4-bromo-2-iodobenzene exerts its effects depends on the specific reaction it undergoes. For example:

Oxidation: The mechanism involves the transfer of electrons from the halogen substituents to the oxidizing agent, resulting in the formation of carboxylic acids or ketones.

Reduction: The azidomethyl group undergoes reduction through the addition of hydrogen atoms, leading to the formation of an amine.

Substitution Reactions: Nucleophilic substitution involves the attack of a nucleophile on the halogenated benzene ring, displacing the halogen atoms.

Molecular Targets and Pathways:

Oxidation: Targets the halogen substituents on the benzene ring.

Reduction: Targets the azidomethyl group.

Substitution Reactions:

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The 2-iodo substituent in the target compound introduces steric hindrance and electron-withdrawing effects, which may slow down electrophilic substitution compared to para-substituted analogs .

- Regioselectivity : The iodine atom at position 2 directs cross-coupling reactions (e.g., Suzuki) to the bromine site at position 4, offering orthogonal reactivity compared to 1-(azidomethyl)-4-iodobenzene .

Reactivity in Click Chemistry

1-(Azidomethyl)-4-bromo-2-iodobenzene exhibits superior versatility in CuAAC compared to simpler analogs:

- Triazole Synthesis : Reacts with terminal alkynes (e.g., dipropargyl uracil) to form 1,4-disubstituted triazoles in >90% yields under optimized conditions .

- Orthogonal Functionalization : The bromine and iodine atoms allow sequential modifications post-triazole formation. For example, bromine can undergo Suzuki coupling, while iodine participates in Ullmann reactions .

In contrast, 1-(azidomethyl)-4-fluorobenzene and 1-(azidomethyl)-4-chlorobenzene show lower yields (75–85%) in triazole synthesis due to weaker leaving-group abilities of F and Cl .

Q & A

Characterization Question

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzylic CH₂N₃ at δ 4.2–4.5 ppm) .

- X-ray Crystallography : Resolves steric interactions between halogens and the azidomethyl group (e.g., torsion angles >90° between I and Br) .

- IR Spectroscopy : Confirms azide presence via the N₃ stretch at ~2100 cm⁻¹ .

What are the challenges in optimizing regioselectivity for sequential substitution reactions on this compound?

Advanced Mechanistic Question

Regioselectivity is influenced by:

- Halogen Leaving Ability : Iodine (weaker C-I bond) is replaced first in SNAr reactions, followed by bromine .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for para-substitution .

Experimental Design : - Use isotopic labeling (e.g., ¹²⁵I) to track substitution order.

- Compare outcomes under microwave vs. conventional heating to assess kinetic vs. thermodynamic control .

How does the compound’s lipophilicity (Log P ≈ 3.75) influence its utility in biological assays?

Physicochemical Property Question

The moderate Log P value suggests:

- Membrane Permeability : Suitable for cellular uptake studies but may require formulation with cyclodextrins or liposomes for aqueous solubility .

- Biodistribution : Predictable partitioning into lipid-rich tissues (e.g., liver, brain) in pharmacokinetic models .

Methodological Note : Adjust assay media with co-solvents (e.g., 5% DMSO) to maintain solubility without compromising cell viability .

What safety protocols are critical when handling this compound?

Operational Safety Question

- Azide Hazard : Avoid shock, friction, or heat to prevent explosive decomposition. Store in cool (<25°C), dry conditions .

- Halogen Toxicity : Use fume hoods and PPE (gloves, goggles) to mitigate exposure to Br/I vapors .

- Waste Disposal : Quench residual azides with sodium nitrite (NaNO₂) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.